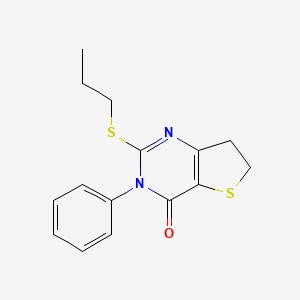
BC11-38
概要
説明
BC11-38 is a potent, selective, and biologically active inhibitor of phosphodiesterase 11. This compound has shown significant potential in elevating cyclic adenosine monophosphate levels, protein kinase A-mediated activating transcription factor 1 phosphorylation, and cortisol production in human adrenocortical cells .
科学的研究の応用
BC11-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 11 and its effects on cyclic adenosine monophosphate levels.
Biology: Employed in research to understand the role of phosphodiesterase 11 in various biological processes, including cell signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to abnormal cyclic adenosine monophosphate levels, such as Cushing’s syndrome and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphodiesterase 11 .
将来の方向性
作用機序
BC11-38 exerts its effects by inhibiting the activity of phosphodiesterase 11, an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of these cyclic nucleotides, leading to the activation of protein kinase A and subsequent phosphorylation of activating transcription factor 1. This cascade of events ultimately results in increased cortisol production in human adrenocortical cells .
生化学分析
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, this compound elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that this compound also localizes to this compartment within the cell .
準備方法
The synthesis of BC11-38 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield .
化学反応の分析
BC11-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
BC11-38 is unique in its high selectivity and potency as an inhibitor of phosphodiesterase 11. Similar compounds include:
Cilostamide: A selective inhibitor of phosphodiesterase 3.
Tanimilast: A potent inhibitor of phosphodiesterase 4.
Balipodect: A highly selective inhibitor of phosphodiesterase 10.
Compared to these compounds, this compound exhibits a greater than 100-fold selectivity for phosphodiesterase 11 relative to other phosphodiesterase isozymes, making it a valuable tool for studying the specific role of phosphodiesterase 11 in various biological processes .
特性
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



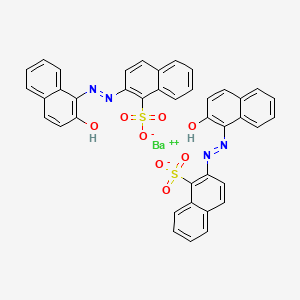

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
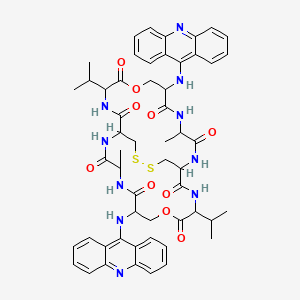
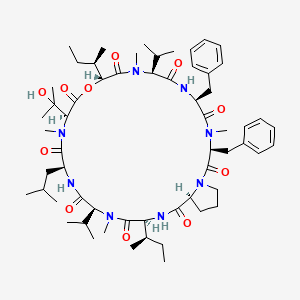
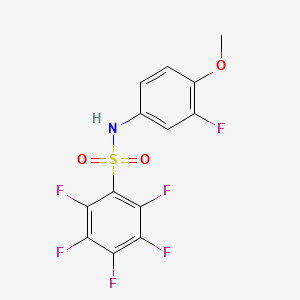
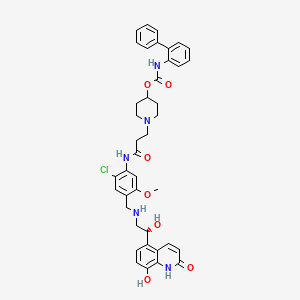
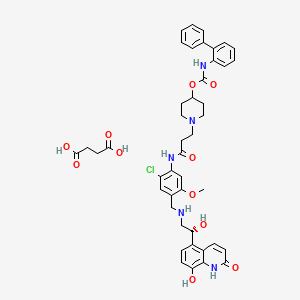
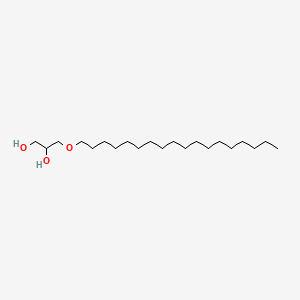

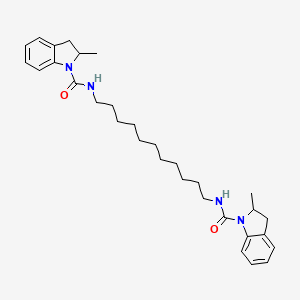
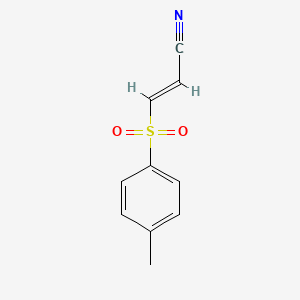
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
